molecular formula C9H8ClN3S B2613810 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 338406-68-1

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

Cat. No.: B2613810
CAS No.: 338406-68-1
M. Wt: 225.69
InChI Key: OIUFTQYORJEYMV-UHFFFAOYSA-N
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Description

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Mechanism of Action

    Target of Action

    Compounds with a thiadiazole ring, like “N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline”, are often associated with antibacterial activities . They might target bacterial cell wall synthesis or protein synthesis, but the exact target can vary widely depending on the specific compound and bacterial strain.

Preparation Methods

The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the reaction of 5-chloro-1,2,3-thiadiazole with aniline. One common method involves the use of hydrazonoyl halides as precursors. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually involve refluxing the mixture for several hours, followed by purification using techniques such as silica gel chromatography .

Chemical Reactions Analysis

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is unique due to the presence of the 5-chloro-1,2,3-thiadiazole moiety. Similar compounds include other thiadiazole derivatives such as:

These compounds share the thiadiazole scaffold but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[(5-chlorothiadiazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-9-8(12-13-14-9)6-11-7-4-2-1-3-5-7/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUFTQYORJEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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